(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester
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Overview
Description
(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a carbamic acid benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via copper-catalyzed cycloaddition reactions involving trifluoromethylated precursors.
Formation of the Carbamic Acid Benzyl Ester Moiety: This step involves the reaction of the piperidine derivative with benzyl chloroformate under basic conditions to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications, such as agrochemicals and pharmaceuticals.
Piperidine Derivatives: Other piperidine derivatives, such as those with different substituents, are used in drug development and have similar pharmacological properties.
Uniqueness
(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester is unique due to the combination of its trifluoromethyl group and carbamic acid benzyl ester moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it a valuable compound in various research and industrial applications.
Biological Activity
(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14F3N1O2
- Molecular Weight : 265.24 g/mol
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against a range of bacterial strains, suggesting its utility in combating infections.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular interactions.
- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which could be beneficial in treating various diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound binds to specific enzymes, altering their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis.
- Receptor Modulation : It may interact with receptors involved in various signaling pathways, influencing cellular responses.
- Cell Membrane Disruption : In antimicrobial applications, the compound can disrupt microbial cell membranes, leading to cell lysis.
Antimicrobial Activity
A study evaluating the antimicrobial properties of this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses promising antimicrobial potential.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
- Breast Cancer Cell Line (MCF-7) : The compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
- Lung Cancer Cell Line (A549) : A similar reduction in viability was observed, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
benzyl N-[4-(trifluoromethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)13(6-8-18-9-7-13)19-12(20)21-10-11-4-2-1-3-5-11/h1-5,18H,6-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYBYVZQVFXJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(F)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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